ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride
Description
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride is a halogenated imidazole derivative with a carboxylate ester group and a hydrochloride counterion. This compound is primarily utilized in organic synthesis, particularly in the preparation of substituted imidazoles for pharmaceutical intermediates. Its synthesis involves the reaction of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability for further reactions. A representative synthesis route includes dissolving the parent compound in DMF with potassium carbonate and reacting it with 2,5-dichlorobenzyl bromide at 90°C for 3 hours .
Key structural features:
- Bromo substituent at position 2: Enhances electrophilic reactivity for cross-coupling reactions.
- Methyl group at position 4: Provides steric hindrance, influencing regioselectivity in subsequent reactions.
- Ethyl carboxylate ester at position 5: A hydrolyzable group for further functionalization.
- Hydrochloride salt: Improves crystallinity and solubility in polar solvents.
Properties
IUPAC Name |
ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2.ClH/c1-3-12-6(11)5-4(2)9-7(8)10-5;/h3H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYPCLCQZLRSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)Br)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylimidazole, which is then brominated to introduce the bromine atom at the 2-position.
Bromination: The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile.
Esterification: The brominated intermediate is then subjected to esterification with ethyl chloroformate to form the ethyl ester group at the 5-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 4-methyl-1H-imidazole-5-carboxylate derivatives.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or modify existing ones.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of substituted imidazole derivatives.
Scientific Research Applications
Chemistry
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions allows for the formation of diverse derivatives, which can be tailored for specific applications.
| Reaction Type | Description |
|---|---|
| Substitution | Bromine can be replaced by nucleophiles (e.g., amines) to form new derivatives. |
| Reduction | Can be reduced to yield derivatives without the bromine atom. |
| Oxidation | Allows for the introduction of additional functional groups. |
Biology
In biological research, this compound is utilized as a tool for studying enzyme inhibitors and receptor ligands due to its reactivity with biological targets. It has been shown to interact with various enzymes and proteins, influencing metabolic pathways and cellular processes.
Biochemical Pathways Affected :
- Inhibition of specific enzymes involved in metabolic pathways.
- Modulation of signaling pathways impacting gene expression.
Medicine
This compound is investigated for its potential therapeutic properties, including:
- Antimicrobial Activity : Exhibits activity against various bacterial strains.
- Anticancer Properties : Shows promise in inhibiting tumor growth through modulation of cellular processes.
Case studies have demonstrated its effectiveness in preclinical models for both antibacterial and anticancer applications.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials, including:
- Dyes
- Catalysts
- Other fine chemicals
Its versatility allows it to be integrated into various manufacturing processes, enhancing product quality and performance .
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Ethyl 2-Chloro-4-methyl-1H-imidazole-5-carboxylate
- Difference : Chloro vs. bromo substituent at position 2.
- Impact : Bromine’s larger atomic radius and higher polarizability make the compound more reactive in nucleophilic substitutions compared to chlorine analogues.
- Synthesis : Similar conditions (e.g., DMF, potassium carbonate) but may require milder temperatures due to lower halogen reactivity .
(b) H-Series Inhibitors (e.g., H-7 Hydrochloride, H-8 Hydrochloride)
- Structural contrast: The H-series compounds (e.g., 1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl) feature sulfonamide and piperazine moieties instead of imidazole rings .
- Functional comparison : While both classes are hydrochloride salts, the H-series inhibitors target protein kinases, whereas ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride serves as a synthetic intermediate.
(c) Glycine Ethyl Ester Hydrochloride
- Key difference: A simple amino acid ester lacking the imidazole core.
- Relevance : Both compounds utilize ethyl ester groups and hydrochloride salts, but glycine derivatives are typically used in peptide synthesis rather than heterocyclic chemistry .

Reactivity Insights :
- The bromo group in the target compound facilitates palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), whereas chloro analogues require harsher conditions.
- The methyl group at position 4 directs electrophilic attacks to position 2 or 5, a feature absent in unsubstituted imidazoles.
Crystallographic and Solubility Properties
- Crystallinity : The hydrochloride salt form improves crystal packing, as seen in similar compounds like H-9 hydrochloride, which form stable hydrates .
- Solubility: Compared to non-salt imidazole derivatives, the hydrochloride salt exhibits higher solubility in water and methanol, critical for purification and characterization (e.g., via SHELX refinement tools ).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate hydrochloride?
- Methodology : The compound can be synthesized via catalytic hydrogenation or zinc reduction of precursor imidazole derivatives. For example, 4(5)-amino-5(4)-imidazolecarboxamide hydrochloride (a structural analog) is prepared by refluxing the formylamino derivative in dilute HCl, yielding ~70% purity without further purification . Bromination at the 2-position can be achieved using phosphorus pentachloride or similar halogenating agents under controlled conditions.
- Key Considerations : Optimize reaction temperature and stoichiometry to minimize side reactions (e.g., over-bromination). Use Dowex-1 ion-exchange resin for purification .
Q. How should researchers handle and store this compound to ensure stability?
- Protocol : Store below 4°C in airtight, light-resistant containers to prevent degradation. The hydrochloride salt form enhances stability but may still hydrolyze in humid conditions .
- Safety : Follow ISO/IEC 17043-certified protocols for handling hygroscopic or air-sensitive imidazole derivatives. Use protective equipment (gloves, goggles) to avoid exposure to corrosive HCl byproducts .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Approach :
- FTIR : Identify key functional groups (C=N at ~1610–1617 cm⁻¹, C-Br at ~590 cm⁻¹) .
- 1H NMR : Confirm substitution patterns (e.g., methyl protons at δ 2.64 ppm, aromatic protons at δ 7.45–8.35 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., m/z 286.01 for a brominated analog) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Strategy : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. ICReDD’s reaction path search methods reduce trial-and-error by predicting optimal conditions (e.g., solvent polarity, catalyst selection) .
- Case Study : Simulations of analogous imidazole bromination reactions suggest that polar aprotic solvents (e.g., DMF) improve yields by stabilizing charged intermediates .
Q. How to resolve contradictions in spectral data for structurally similar imidazole derivatives?
- Analysis : Compare experimental NMR/FTIR results with computational predictions (e.g., Gaussian software). For example, methyl group signals in crowded regions (δ 2.5–3.0 ppm) may require 2D NMR (COSY, HSQC) to resolve overlapping peaks .
- Example : In 5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole (Sb30), aliphatic C-H stretching at 2973 cm⁻¹ and methyl protons at δ 2.64 ppm were validated via combined FTIR and NMR .
Q. What are the implications of substituent positioning (e.g., bromine at C2 vs. C4) on biological activity?
- SAR Insights : Bromine at C2 enhances electrophilicity, potentially increasing binding affinity to targets like EGFR. Compare with analogs (e.g., 4-bromo-5-chloro derivatives) using molecular docking to assess steric/electronic effects .
- Experimental Design : Synthesize positional isomers and evaluate cytotoxicity via MTT assays. For example, 2-phenyl-1H-benzo[d]imidazole derivatives showed IC₅₀ values <10 µM in EGFR inhibition studies .
Q. How to mitigate degradation during long-term storage of imidazole-based hydrochlorides?
- Solution : Lyophilize the compound to remove residual moisture and store under inert gas (argon). Monitor purity via HPLC-N (≥98% purity recommended) .
- Validation : Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life. Use LC-MS to detect hydrolysis products (e.g., free imidazole carboxylic acids) .
Methodological Notes
- Controlled Reactivity : Bromine’s high electronegativity necessitates slow addition during halogenation to avoid exothermic side reactions .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, cooling methods) meticulously, as minor variations can significantly impact yields in imidazole chemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

